1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one
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Overview
Description
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one is a chemical compound with a complex structure that includes an oxolan ring, a diazepane ring, and a phenylbutanone moiety.
Preparation Methods
The synthesis of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves multiple steps, typically starting with the preparation of the oxolan and diazepane rings. The oxolan ring can be synthesized through the cyclization of a suitable diol, while the diazepane ring is often prepared via the reaction of a diamine with a suitable dihalide. The final step involves the coupling of the oxolan and diazepane rings with the phenylbutanone moiety under specific reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents .
Chemical Reactions Analysis
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The oxolan and diazepane rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1-[4-(Oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one can be compared with similar compounds such as:
1-(Oxolan-3-yl)-1,4-diazepane: This compound shares the oxolan and diazepane rings but lacks the phenylbutanone moiety, resulting in different chemical and biological properties.
1-(2,3-Difluorophenyl)-4-(oxolan-3-yl)-1,4-diazepane:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFILVDNZLAHLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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